molecular formula C21H21ClN2O4S B2582857 3-(2-pyrrolidin-1-ylpyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide CAS No. 1251698-95-9

3-(2-pyrrolidin-1-ylpyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B2582857
M. Wt: 432.92
InChI Key: PKYUTYKFKUSUBO-UHFFFAOYSA-N
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Description

3-(2-pyrrolidin-1-ylpyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as THF-Py or THF-PP, is a chemical compound that has been of great interest in the field of scientific research. The compound has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity

  • Study: The design, synthesis, and biological evaluation of an orally active histone deacetylase (HDAC) inhibitor compound, which shares a similar structure to the queried chemical, demonstrated significant antitumor activity. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro and shows promise as an anticancer drug (Zhou et al., 2008).

Synthesis and Derivative Formation

  • Study: Research focused on the synthesis of derivatives of similar compounds. This involved the condensation of related compounds with other chemicals, yielding various derivatives with potential for further exploration (Kuznetsov & Chapyshev, 2007).

Luminescence and Multi-Stimuli-Responsive Properties

  • Study: A study on compounds with a similar benzamide structure revealed luminescent properties and the ability to form nano-aggregates with enhanced emission in certain solutions. These compounds also showed mechanochromic properties and multi-stimuli responsiveness (Srivastava et al., 2017).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

  • Study: Research on substituted benzamides, closely related to the queried compound, identified them as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are significant in the context of cancer treatment (Borzilleri et al., 2006).

Crystal Structure Analysis

  • Study: The crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, providing insights into the molecular configurations and potential interactions of similar compounds (Artheswari et al., 2019).

Capillary Electrophoresis of Related Substances

  • Study: Nonaqueous capillary electrophoretic separation of a compound structurally related to the queried chemical was developed, showing potential for quality control in pharmaceutical applications (Ye et al., 2012).

Antiarrhythmic Agents

  • Study: Research into N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides, which share structural similarities, revealed antiarrhythmic effects. These findings open possibilities for the development of new therapeutic agents (Hankovszky et al., 1986).

properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-2-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYUTYKFKUSUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-pyrrolidin-1-ylpyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

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